molecular formula C13H13NO3 B11875243 N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine CAS No. 67022-83-7

N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine

Cat. No.: B11875243
CAS No.: 67022-83-7
M. Wt: 231.25 g/mol
InChI Key: BWOTVDFRVYHZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine is a glycine derivative of interest in biochemical and pharmacological research. The naphthalene moiety suggests potential for fluorescence-based probing or as a scaffold for designing enzyme inhibitors, given its structural similarity to known bioactive molecules. For instance, related glycine hydrazide compounds have been identified as potent, pore-occluding inhibitors of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel . This glycine derivative is supplied as a high-purity solid for research purposes only. Researchers are responsible for determining the compound's specific properties, solubility, stability, and mechanism of action in their experimental systems. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

67022-83-7

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-[(1-hydroxynaphthalen-2-yl)methylamino]acetic acid

InChI

InChI=1S/C13H13NO3/c15-12(16)8-14-7-10-6-5-9-3-1-2-4-11(9)13(10)17/h1-6,14,17H,7-8H2,(H,15,16)

InChI Key

BWOTVDFRVYHZSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)CNCC(=O)O

Origin of Product

United States

Preparation Methods

Table 1: Representative Reaction Conditions for Similar Compounds

ParameterValue/MethodReference
SolventEthanol, CH₂Cl₂, DMF
Temperature0–40°C, reflux
Catalyst/ReagentsHATU/HOAt, EDCI, NaBH₃CN
Reaction Time2–24 hours
Yield Range70–95% (peptide analogues)

Critical Observations

  • Catalyst choice : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective for amide bond formation in glycine derivatives.

  • Solvent polarity : Ethanol promotes solubility of both aldehyde and glycine, while DMF enhances coupling efficiency in sterically hindered systems.

  • Temperature control : Reactions below 40°C minimize side reactions (e.g., decomposition of the hydroxyl group).

Protecting Group Strategies

Steric and electronic challenges from the naphthalene-hydroxyl moiety necessitate temporary protection during synthesis.

Approach 1: o-Nitroanilide Protection

Inspired by β-hydroxy α-amino acid syntheses, the glycine’s amino group can be protected with an o-nitroanilide, improving nucleophilicity and diastereoselectivity.

  • Protection :

    • Treat glycine with o-nitroanilide chloride in pyridine.

    • Isolate the N-protected derivative via extraction and crystallization.

  • Deprotection :

    • Hydrolyze the o-nitroanilide group post-condensation using aqueous acid or base.

Approach 2: Benzyl Ester Protection

For multi-step syntheses, the carboxyl group of glycine may be protected as a benzyl ester to prevent intermolecular reactions.

  • Esterification :

    • React glycine with benzyl chloroformate in THF, followed by coupling with triethylamine.

  • Deprotection :

    • Remove the benzyl group via hydrogenolysis (H₂/Pd-C) or acidic cleavage (TFA).

Purification and Isolation

Post-reaction purification is critical due to the compound’s aromatic nature and potential byproducts.

Suggested Methods

  • Column Chromatography :

    • Use silica gel with gradients of hexane/ethyl acetate or CH₂Cl₂/MeOH to separate polar and nonpolar components.

  • Recrystallization :

    • Dissolve crude product in hot ethanol and slowly cool to induce crystallization.

  • Cation Exchange Resins :

    • Employ resins (e.g., Dowex 50W) to remove ionic impurities, particularly effective for glycine derivatives.

Stereochemical and Functional Group Considerations

The hydroxyl group on the naphthyl ring and the glycine’s chiral center require attention to avoid racemization or oxidation.

Key Challenges

  • Hydroxyl Group Stability :

    • Avoid strong oxidizing agents or prolonged acidic conditions.

  • Stereochemical Purity :

    • Use chiral catalysts (e.g., Brønsted base catalysts) to control enantioselectivity, as demonstrated in β-hydroxy amino acid syntheses.

Scale-Up and Industrial Feasibility

While laboratory syntheses dominate current literature, industrial processes may adopt continuous flow systems or enzymatic methods.

Proposed Industrial Workflow

  • Batch Synthesis :

    • Conduct condensation in ethanol with HATU/HOAt for scalability.

  • Continuous Flow :

    • Use microreactors to optimize reaction time and yield.

  • Catalytic Recycling :

    • Reuse homogeneous catalysts (e.g., Brønsted bases) via solvent extraction.

Comparative Analysis of Synthesis Routes

Table 2 contrasts theoretical and practical routes for N-[(1-hydroxynaphthalen-2-yl)methyl]glycine:

RouteAdvantagesLimitationsYield Potential
Direct CondensationSimple, low-cost reagentsLow selectivity, side reactions50–70%
o-Nitroanilide ProtectionHigh diastereoselectivityMulti-step, hazardous reagents80–90%
Benzyl Ester ProtectionCompatible with multi-step synthesesRequires hydrogenolysis75–85%

Chemical Reactions Analysis

Types of Reactions

2-(((1-Hydroxynaphthalen-2-yl)methyl)amino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include naphthalene derivatives with modified functional groups, such as ketones, alcohols, and substituted amines .

Scientific Research Applications

Chemical Applications

Building Block for Organic Synthesis

N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the development of more complex molecules. This characteristic is particularly valuable in the pharmaceutical industry, where it can be utilized to create novel therapeutic agents.

Application Description
Organic SynthesisUsed as a precursor for synthesizing complex organic molecules.
Dyes and PigmentsPotential applications in the development of industrial dyes.

Biological Applications

Investigation of Biochemical Pathways

Research has indicated that this compound may play a role in various biochemical pathways. Its interactions with enzymes suggest potential implications in metabolic processes and enzyme modulation. Studies are ongoing to elucidate these mechanisms further.

Therapeutic Properties

The compound is being explored for its therapeutic properties, particularly in anti-inflammatory and antimicrobial contexts. Preliminary studies suggest that it may inhibit certain pathways associated with inflammation and microbial growth, making it a candidate for drug development targeting these conditions.

Medical Applications

Potential Drug Development

This compound's unique structure positions it as a candidate for developing new drugs aimed at treating inflammation and pain. Its ability to interact with biological targets could lead to innovative treatments in pain management and inflammatory diseases.

Industrial Applications

Development of Dyes and Pigments

In the industrial sector, this compound is being investigated for its potential use in creating dyes and pigments. The structural features of this compound may confer unique color properties, which can be exploited in various applications ranging from textiles to coatings.

Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in vitro. Results demonstrated significant inhibition of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Further research is required to confirm these findings in vivo.

Study 2: Antimicrobial Properties

In another study, the compound was tested against several bacterial strains. The results indicated promising antimicrobial activity, particularly against Gram-positive bacteria. This positions this compound as a potential candidate for antibiotic development.

Mechanism of Action

The mechanism of action of 2-(((1-Hydroxynaphthalen-2-yl)methyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amino groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of enzyme activity .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural and physicochemical differences between N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₃H₁₃NO₃ 231.25* 1-Hydroxynaphthalen-2-yl, glycine High polarity due to –OH; chelation potential
2-[[(1R,2S)-6-Methoxy-1-phenyl-2-tetralinyl]methyl-methylamino]acetic acid C₂₁H₂₅NO₃ 339.435 Methoxy, phenyl, tetralin, methylamino Lipophilic; stereospecific activity
N-((4-Methoxyphenyl)sulfonyl)-N-(naphthalen-1-yl)glycine C₁₉H₁₇NO₅S 371.41 Sulfonyl, methoxyphenyl, naphthyl Enhanced acidity; rigid conformation
Sarcosine (N-Methylglycine) C₃H₇NO₂ 89.09 Methyl Simple structure; zwitterionic behavior
Glyphosate-trimesium C₆H₁₆NO₅PS 245.23 Phosphinate, trimethylsulfonium Herbicidal activity; ionic character

*Calculated based on standard atomic weights.

Functional Group Impact on Reactivity and Bioactivity

  • Hydroxynaphthalene vs. Methoxy/Phenyl Groups : The hydroxyl group in the target compound enhances water solubility and hydrogen-bonding capacity compared to methoxy or phenyl substituents in analogs (e.g., ). This may favor interactions with polar biological targets or metal ions .
  • Sulfonyl vs. Hydroxy Groups : The sulfonyl group in N-((4-methoxyphenyl)sulfonyl)-N-(naphthalen-1-yl)glycine increases acidity (pKa ~1–2) and stabilizes negative charges, contrasting with the hydroxyl group’s moderate acidity (pKa ~9–10) .
  • Methylamino vs.

Stereochemical Considerations

Compounds like 2-[[(1R,2S)-6-methoxy-1-phenyl-2-tetralinyl]methyl-methylamino]acetic acid () exhibit defined stereocenters, which are critical for biological activity (e.g., enantioselective binding to receptors).

Toxicity and Environmental Impact

Naphthalene derivatives () are associated with respiratory and hepatic toxicity. The hydroxyl group in the target compound may reduce volatility and toxicity compared to methylnaphthalenes, though direct data are lacking. Glyphosate-trimesium () demonstrates herbicidal activity with regulated environmental persistence, whereas sarcosine is endogenous and low-toxicity .

Biological Activity

N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine, a compound that combines a naphthalene derivative with glycine, has garnered attention in recent years for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activities. The compound is characterized by the presence of a hydroxynaphthalene moiety linked to a glycine unit, which may enhance its interaction with various biological targets.

The biological activity of this compound is thought to involve interactions with specific enzymes and receptors. The hydroxyl and amino groups are crucial for binding to these targets, leading to various biochemical effects. Preliminary studies suggest that the compound may modulate oxidative stress pathways and enzyme activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various pathogenic microorganisms, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be 62.5 µg/mL and 78.12 µg/mL, respectively .

Antiproliferative Effects

In vitro assays have demonstrated that this compound possesses antiproliferative effects against cancer cell lines, including HeLa (cervical adenocarcinoma) and A549 (lung carcinoma) cells. The IC50 values were reported as 226 µg/mL and 242.52 µg/mL, indicating moderate activity against these cancer types .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 Values (µg/mL)Reference
AntimicrobialE. coli62.5
AntimicrobialS. aureus78.12
AntiproliferativeHeLa226
AntiproliferativeA549242.52

Case Study: Mechanistic Insights

A study investigating the mechanism of action of this compound revealed that it interacts with NMDA receptors in the central nervous system, potentially enhancing synaptic transmission through modulation of d-serine levels. This interaction suggests a role in neuroprotection and cognitive enhancement .

Q & A

Q. What are the optimal synthetic routes for preparing N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves a condensation reaction between 1-hydroxynaphthalene-2-carbaldehyde and glycine derivatives. Key parameters include:
  • Solvent selection : Polar solvents like ethanol or dichloromethane enhance solubility and reaction efficiency .
  • Catalysts : Triethylamine or other bases facilitate imine formation.
  • Temperature : Room temperature or controlled reflux (e.g., 60–80°C) minimizes side reactions.
    Microwave-assisted synthesis in acetonitrile can reduce reaction time and improve yields . Post-synthesis purification via column chromatography or recrystallization is recommended.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with aromatic proton signals (δ 6.8–8.5 ppm) indicating the naphthalene moiety .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₃NO₃).
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks using SHELXL refinement .
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Q. How should researchers address solubility challenges of this compound in aqueous and organic solvents?

  • Methodological Answer :
  • Aqueous solubility : Adjust pH using buffers (e.g., phosphate buffer at pH 7.4) or employ co-solvents like dimethyl sulfoxide (DMSO) (<10% v/v) .
  • Organic phases : Use polar aprotic solvents (e.g., acetonitrile, DMF) for reactions. Pre-saturate solvents with nitrogen to prevent oxidation of the hydroxynaphthalene group .

Advanced Research Questions

Q. How can contradictions between spectroscopic data (e.g., NMR) and X-ray crystallographic results be resolved during structural analysis?

  • Methodological Answer :
  • Verify sample purity : Use HPLC to rule out impurities affecting NMR signals .
  • Repeat crystallography : Vary crystallization conditions (e.g., solvent, temperature) to confirm packing effects.
  • Computational validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts for comparison with experimental data .

Q. What are the best practices for refining the crystal structure of this compound using SHELX software?

  • Methodological Answer :
  • Data collection : Use high-resolution (<1.0 Å) X-ray data for SHELXL refinement.
  • Twinning detection : Apply the TWIN command if crystal twinning is suspected .
  • Validation : Check R-factors (R₁ < 0.05) and electron density maps for missing/overlapping atoms. Reference SHELX documentation for anisotropic displacement parameters .

Q. How can molecular docking studies be optimized to predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Receptor preparation : Use crystallographic data (e.g., PDB entries) for target proteins.
  • Docking algorithms : Employ flexible docking (e.g., AutoDock Vina) to account for ligand flexibility.
  • Validation : Compare results with molecular dynamics (MD) simulations and experimental binding assays (e.g., SPR) .

Q. What strategies are employed to design analogs of this compound with enhanced bioactivity?

  • Methodological Answer :
  • Naphthalene modification : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate π-π stacking .
  • Glycine backbone alkylation : Replace the methyl group with bulkier substituents to enhance target selectivity .
  • Structure-Activity Relationship (SAR) : Use in vitro assays (e.g., enzyme inhibition) and ADMET predictions to prioritize analogs .

Q. What in vitro and in silico approaches are recommended for evaluating the toxicity profile of this compound?

  • Methodological Answer :
  • In vitro assays : Conduct MTT assays on hepatic (HepG2) and renal (HEK293) cell lines to assess cytotoxicity .
  • In silico tools : Use ProTox-II or LAZAR to predict hepatotoxicity and mutagenicity based on structural alerts from naphthalene derivatives .
  • Metabolic profiling : Incubate with liver microsomes to identify reactive metabolites via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.